molecular formula C10H13N3O2 B15350775 Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI)

Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI)

Cat. No.: B15350775
M. Wt: 207.23 g/mol
InChI Key: YFBQLAZYMSCHCA-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI) is a chemical compound with the molecular formula C₁₄H₁₄N₂O₂. It is a derivative of hydrazinecarboxamide, featuring an ethoxyphenyl group attached to the hydrazinecarboxamide core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI) typically involves the reaction of hydrazinecarboxamide with 2-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the formation of the hydrazone derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI) has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: The compound can be used in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves the compound's ability to act as a ligand or inhibitor for certain enzymes or receptors.

Comparison with Similar Compounds

  • Hydrazinecarboxamide derivatives

  • Other hydrazone compounds

  • Related phenyl derivatives

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[(2-ethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C10H13N3O2/c1-2-15-9-6-4-3-5-8(9)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14)

InChI Key

YFBQLAZYMSCHCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)N

Origin of Product

United States

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